molecular formula C8H8N2 B055286 N-(PROP-2-YN-1-YL)PYRIDIN-2-AMINE CAS No. 117459-95-7

N-(PROP-2-YN-1-YL)PYRIDIN-2-AMINE

Cat. No.: B055286
CAS No.: 117459-95-7
M. Wt: 132.16 g/mol
InChI Key: MGRLLCKYVXQMAB-UHFFFAOYSA-N
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Description

N-prop-2-ynylpyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with an amino group and a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-prop-2-ynylpyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N-prop-2-ynylpyridin-2-amine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-ynylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The amino and prop-2-ynyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-prop-2-ynylpyridin-2-one, while substitution reactions can produce a variety of N-substituted pyridin-2-amines.

Scientific Research Applications

N-prop-2-ynylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-prop-2-ynylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The prop-2-ynyl group can participate in covalent bonding with active sites, while the pyridine ring can engage in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-prop-2-ynylpyridin-2-amine is unique due to the presence of both the amino and prop-2-ynyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

N-prop-2-ynylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-6-9-8-5-3-4-7-10-8/h1,3-5,7H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRLLCKYVXQMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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